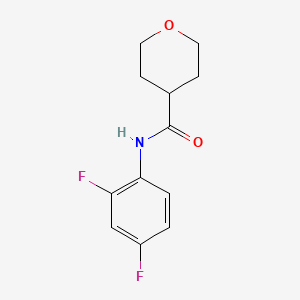
(2,3-dimethyl-1H-indol-7-yl)-pyrrolidin-1-ylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,3-dimethyl-1H-indol-7-yl)-pyrrolidin-1-ylmethanone, also known as DMIM, is a synthetic compound that has shown potential in various scientific research applications. The compound has a unique chemical structure that allows it to interact with biological systems in a specific manner.
作用机制
The mechanism of action of (2,3-dimethyl-1H-indol-7-yl)-pyrrolidin-1-ylmethanone is not fully understood, but it is believed to interact with specific receptors and enzymes in biological systems. (2,3-dimethyl-1H-indol-7-yl)-pyrrolidin-1-ylmethanone has been shown to interact with the serine/threonine protein kinase Akt and inhibit its activity, leading to apoptosis in cancer cells. In neuroscience, (2,3-dimethyl-1H-indol-7-yl)-pyrrolidin-1-ylmethanone has been shown to interact with the N-methyl-D-aspartate (NMDA) receptor and modulate its activity, leading to neuroprotective effects.
Biochemical and Physiological Effects:
(2,3-dimethyl-1H-indol-7-yl)-pyrrolidin-1-ylmethanone has been shown to have various biochemical and physiological effects, depending on the biological system being studied. In cancer cells, (2,3-dimethyl-1H-indol-7-yl)-pyrrolidin-1-ylmethanone has been shown to induce apoptosis, inhibit angiogenesis, and inhibit the activity of Akt. In neuroscience, (2,3-dimethyl-1H-indol-7-yl)-pyrrolidin-1-ylmethanone has been shown to have neuroprotective effects, improve cognitive function, and modulate the activity of the NMDA receptor. (2,3-dimethyl-1H-indol-7-yl)-pyrrolidin-1-ylmethanone has also been shown to have anti-inflammatory and antioxidant effects.
实验室实验的优点和局限性
(2,3-dimethyl-1H-indol-7-yl)-pyrrolidin-1-ylmethanone has several advantages for lab experiments, including its synthetic accessibility, specificity, and potency. However, (2,3-dimethyl-1H-indol-7-yl)-pyrrolidin-1-ylmethanone also has some limitations, including its complex synthesis method, potential toxicity, and limited availability.
未来方向
There are several future directions for research on (2,3-dimethyl-1H-indol-7-yl)-pyrrolidin-1-ylmethanone. One direction is to further investigate its mechanism of action and identify its specific targets in biological systems. Another direction is to develop new derivatives of (2,3-dimethyl-1H-indol-7-yl)-pyrrolidin-1-ylmethanone with improved efficacy and safety profiles. Additionally, (2,3-dimethyl-1H-indol-7-yl)-pyrrolidin-1-ylmethanone could be used as a lead compound to design and develop new drugs for various diseases, including cancer and neurological disorders.
Conclusion:
In conclusion, (2,3-dimethyl-1H-indol-7-yl)-pyrrolidin-1-ylmethanone is a synthetic compound that has shown potential in various scientific research applications. Its unique chemical structure allows it to interact with biological systems in a specific manner, leading to various biochemical and physiological effects. Although (2,3-dimethyl-1H-indol-7-yl)-pyrrolidin-1-ylmethanone has some limitations, it has several advantages for lab experiments and has several future directions for research.
合成方法
(2,3-dimethyl-1H-indol-7-yl)-pyrrolidin-1-ylmethanone can be synthesized through a multi-step process that involves the reaction of 2,3-dimethylindole with pyrrolidine and then with chloroformate. The final product is obtained through purification and isolation techniques. The synthesis of (2,3-dimethyl-1H-indol-7-yl)-pyrrolidin-1-ylmethanone is a complex process that requires expertise and specialized equipment.
科学研究应用
(2,3-dimethyl-1H-indol-7-yl)-pyrrolidin-1-ylmethanone has shown potential in various scientific research applications, including cancer research, neuroscience, and drug discovery. In cancer research, (2,3-dimethyl-1H-indol-7-yl)-pyrrolidin-1-ylmethanone has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, (2,3-dimethyl-1H-indol-7-yl)-pyrrolidin-1-ylmethanone has been shown to have neuroprotective effects and improve cognitive function. In drug discovery, (2,3-dimethyl-1H-indol-7-yl)-pyrrolidin-1-ylmethanone has been used as a lead compound to design and develop new drugs with improved efficacy and safety profiles.
属性
IUPAC Name |
(2,3-dimethyl-1H-indol-7-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-10-11(2)16-14-12(10)6-5-7-13(14)15(18)17-8-3-4-9-17/h5-7,16H,3-4,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQKZDIEEAAOGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=CC=C2C(=O)N3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-dimethyl-1H-indol-7-yl)-pyrrolidin-1-ylmethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(cyclopropanecarbonyl)piperazin-1-yl]-N-(4-phenylmethoxyphenyl)acetamide](/img/structure/B7538597.png)

![N-[(1-ethylpyrrolidin-2-yl)methyl]-3-(4-morpholin-4-ylphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B7538628.png)

![6-cyclopropyl-1,3-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7538634.png)




![N-[(2-fluorophenyl)methyl]oxane-4-carboxamide](/img/structure/B7538658.png)



![[1-(3-Chlorophenyl)-5-methylpyrazol-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7538692.png)